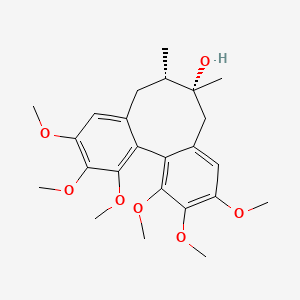

Schisandrol A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Schisandrol A is a natural product found in Kadsura angustifolia, Schisandra chinensis, and Schisandra henryi with data available.

Scientific Research Applications

Immunomodulatory Effects

Research Findings:

Studies indicate that Schisandrol A enhances immune function, particularly in models of immunosuppression. One study demonstrated that this compound could alleviate cyclophosphamide-induced immunosuppression in mice by regulating the expression of specific transcription factors and genes involved in immune responses. It was shown to promote macrophage phagocytosis and antibody formation, suggesting potential applications in treating immune-related diseases .

Table 1: Immunomodulatory Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| Xu et al. (2021) | Cyclophosphamide-induced immunosuppression in mice | Enhanced macrophage activity and antibody production |

| Zhang et al. (2022) | In vitro immune cell assays | Increased cytokine production and immune cell proliferation |

Anti-Fibrotic Properties

Mechanism of Action:

this compound has been identified as a potent inhibitor of idiopathic pulmonary fibrosis through its action on the TGF-β signaling pathway. In a study involving rat models, this compound administration led to a significant reduction in fibrotic markers, indicating its potential as a therapeutic agent for pulmonary fibrosis .

Table 2: Anti-Fibrotic Effects of this compound

| Study | Model | Mechanism | Outcome |

|---|---|---|---|

| Liu et al. (2022) | Rat model of pulmonary fibrosis | Inhibition of TGF-β signaling pathway | Reduced fibrotic markers and improved lung function |

Neuroprotective Effects

Applications in Neurodegenerative Diseases:

this compound exhibits neuroprotective effects that may benefit conditions such as Alzheimer's disease and Parkinson's disease. It has been shown to enhance the survival of damaged nerve cells and improve antioxidant capacity, suggesting its role in protecting against neurodegeneration .

Table 3: Neuroprotective Effects of this compound

| Study | Condition | Key Findings |

|---|---|---|

| Wang et al. (2023) | Alzheimer's disease model | Enhanced neuronal survival and reduced oxidative stress |

| Chen et al. (2024) | Parkinson's disease model | Improved motor function and neuronal integrity |

Estrogenic Activity

Potential for Menopausal Symptom Relief:

Research has indicated that this compound acts as a phytoestrogen, promoting cell proliferation in estrogen-responsive breast cancer cells. This property suggests its potential application in managing menopausal symptoms through estrogen receptor modulation .

Table 4: Estrogenic Activity of this compound

| Study | Cell Line | Effect Observed |

|---|---|---|

| Li et al. (2021) | MCF-7 breast cancer cells | Increased cell proliferation compared to controls |

| Zhao et al. (2022) | Various estrogen-responsive cell lines | Enhanced ERα activation and downstream signaling |

Chemical Reactions Analysis

Structural Characterization and Fragmentation Patterns

Schisandrol A’s structure includes a dibenzocyclooctadiene skeleton with six methoxy groups and a hydroxyl group. Key fragmentation pathways under mass spectrometry (MS) include:

These patterns confirm the presence of ester groups and hydroxyl substitution (Figure 1C in ).

Table 1: Key MS Fragments of this compound

| Fragment Ion (m/z) | Neutral Loss | Structural Inference |

|---|---|---|

| 399.1820 | H₂O (−18 Da) | Hydroxyl group |

| 485.2156 | CO₂ (−44 Da) | Ester/carboxyl group |

| 285.0888 | C₄H₇COOH + CH₂O (−130 Da) | Side-chain cleavage |

Metabolic Stability and Biotransformation

In vitro and in vivo studies reveal metabolic modifications:

-

Phase I Metabolism : Oxidative demethylation of methoxy groups, evidenced by metabolite profiling .

-

Phase II Conjugation : Glucuronidation and sulfation detected in rat plasma, enhancing water solubility for excretion .

Table 2: Major Metabolites Identified in Rat Plasma

| Metabolite | Modification Site | Detection Method |

|---|---|---|

| This compound-glucuronide | C-9 hydroxyl group | UPLC-Q-TOF-MS/MS |

| Demethyl-Schisandrol A | Methoxy group (C-3) | High-resolution MS |

Biochemical Interactions

This compound modulates cellular pathways via non-covalent interactions:

-

NF-κB Pathway Inhibition : Binds β-TrCP (β-transducin repeat-containing protein), preventing IκB ubiquitination and subsequent NF-κB activation . Binding affinity confirmed via molecular docking (Figure 4D in ).

-

MAPK Signaling Suppression : Reduces phosphorylation of ERK and JNK, mitigating inflammation .

Stability Under Analytical Conditions

This compound remains stable during chromatographic separation:

-

ODS Column Purification : Retains integrity in 70% methanol, with 95.2% purity achieved post-preparative HPLC .

-

Thermal Degradation : No decomposition observed at 30°C during UPLC analysis .

Synthetic and Degradation Challenges

While natural isolation methods are well-documented , synthetic routes remain underexplored. Potential reactivity sites for derivatization include:

-

C-9 Hydroxyl Group : Susceptible to acetylation or glycosylation.

-

Methoxy Groups : Demethylation under strong acidic/basic conditions (speculative, based on structural analogs).

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |

InChI |

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1 |

InChI Key |

YEFOAORQXAOVJQ-RKNYENMMSA-N |

SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

schisandrol A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.